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molecular formula C4H6Cl3NO B8802352 Oxazolidine, 2-(trichloromethyl)- CAS No. 33373-80-7

Oxazolidine, 2-(trichloromethyl)-

Cat. No. B8802352
M. Wt: 190.45 g/mol
InChI Key: YFZMDNJBQWEQRG-UHFFFAOYSA-N
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Patent
US04226948

Procedure details

To a 2 liter 3-necked flask equipped with a stirrer, Dean-Stark trap, a condenser and dropping funnel were added 214 g (3.51 moles) ethanolamine and 450 g. toluene. Then 273 g (4.55 moles) of glacial acetic acid were added slowly to keep the temperature (cooling if necessary) at 30°-45° C. Then 568 g (3.85 moles) of chloral were added at 40°-50° C. The reaction mixture was refluxed to remove water and, when complete, the temperature increased to 115°-120° C. The reaction mixture was cooled in an ice bath and the product precipitated after standing for several hours to give 189.5 g (28.5%) m.p. 72°-74° C. The filtrate was washed with 5.0 moles of 20% sodium hydroxide and more product precipitated. Filtration and drying yielded 228.5 g (34.3%), m.p. 73°-75° C. The toluene layer was washed with water and evaporated to give a solid. Washing with water and filtration yielded upon drying 328 g. (49.2%), m.p. 62°-72° C. for a total yield of 556.0 g (83.5%). The analysis was consistent with the assigned structure.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Quantity
568 g
Type
reactant
Reaction Step Three
Quantity
5 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].C(O)(=O)C.O=[CH:10][C:11]([Cl:14])([Cl:13])[Cl:12].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:12][C:11]([Cl:14])([Cl:13])[CH:10]1[NH:4][CH2:3][CH2:1][O:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
214 g
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
273 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
568 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Four
Name
Quantity
5 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 liter 3-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the temperature (cooling if necessary) at 30°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
CUSTOM
Type
CUSTOM
Details
to remove water and, when complete
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 115°-120° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the product precipitated
WAIT
Type
WAIT
Details
after standing for several hours
CUSTOM
Type
CUSTOM
Details
to give 189.5 g (28.5%) m.p. 72°-74° C
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
yielded 228.5 g (34.3%), m.p. 73°-75° C
WASH
Type
WASH
Details
The toluene layer was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
Washing with water and filtration
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
upon drying 328 g

Outcomes

Product
Name
Type
Smiles
ClC(C1OCCN1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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